Lipophilicity (LogP) of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone Distinguishes It from 3-Methyl and Unsubstituted Analogs
The lipophilicity of 1-(3-ethyl-1-benzofuran-2-yl)ethanone, measured as the logarithm of its octanol-water partition coefficient (LogP), is significantly higher than that of its 3-methyl and unsubstituted counterparts. This property is a critical determinant of membrane permeability and biological activity [1][2][3][4].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.57 [1]; 3.1 [2] |
| Comparator Or Baseline | 1-(Benzofuran-2-yl)ethanone: 1.2-1.7 [3]; 1-(3-Methyl-1-benzofuran-2-yl)ethanone: ~1.5-2.1 [4] |
| Quantified Difference | Target compound LogP is approximately 1.0-1.4 units higher than the unsubstituted analog, and 0.5-1.0 units higher than the 3-methyl analog. |
| Conditions | Calculated or experimentally determined octanol-water partition coefficients from various sources. |
Why This Matters
Higher lipophilicity can enhance membrane permeability and target engagement, making this compound a preferred starting point for designing molecules intended to act intracellularly or cross biological barriers, compared to less lipophilic analogs.
- [1] chem-space.com. 1-(3-ethyl-1-benzofuran-2-yl)ethan-1-one | C12H12O2 | 15817-85-3. https://chem-space.com/search?q=15817-85-3 View Source
- [2] molaid.com. 1-(3-乙基苯并呋喃-2-基)乙酮 | 15817-85-3. https://www.molaid.com/MS_401732 View Source
- [3] ChemExper. 1-(Benzofuran-2-yl)ethanone. http://slavesearch.chemexper.com View Source
- [4] Kosmalski, T.; et al. NEW HETEROCYCLIC OXIME ETHERS OF 1-(BENZOFURAN-2-YL)ETHAN-1-ONE AND THEIR ANTIMICROBIAL ACTIVITY. Acta Poloniae Pharmaceutica 2015, 72 (2), 289–295. PMID: 26642679 View Source
